
Strontium cation Sr-89
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium cation Sr-89 is a radioactive isotope of strontium that is commonly used in scientific research and medical applications. It is a beta-emitting radionuclide that has a half-life of 50.5 days and decays by emitting high-energy electrons. Its unique properties make it an excellent tool for investigating a variety of biological processes and for treating certain medical conditions.
Wissenschaftliche Forschungsanwendungen
Adsorption and Desorption in Wetlands
Strontium, including its isotope Sr-89, plays a significant role in environmental studies, particularly in understanding its behavior in wetlands. A study by Boyer et al. (2018) investigated the adsorption and desorption of Sr on various natural wetland substrates. The research found that proteins in organic matter support strong and poorly reversible Sr adsorption, which has implications for Sr pollution remediation in wetlands (Boyer et al., 2018).
Analytical Methods for Sr-89
The development of efficient and rapid analytical methods for detecting and quantifying Sr-89 is crucial for various applications. Heilgeist (2000) described an integrated system using ion chromatography for Sr isolation and purification in food, which is essential in cases of increased radionuclide release (Heilgeist, 2000).
Characterization in Pharmaceuticals and Bioactive Glasses
Sr-89's role in biomedical science is significant, especially in bone growth and osteoporosis prevention. Bonhomme et al. (2012) demonstrated that 87Sr NMR spectroscopy is a valuable tool for characterizing strontium environments in bioactive glasses, crucial for understanding their structure and properties (Bonhomme et al., 2012).
Removal from Aqueous Solutions
Research by Nur et al. (2017) explored the removal of Sr, including Sr-89, from aqueous solutions and synthetic seawater using resorcinol formaldehyde polycondensate resin. This study is crucial for understanding Sr recovery from seawater and its industrial applications (Nur et al., 2017).
Standardization and Radioactivity Analysis
Standardization of Sr-89 is vital for its application in radiotherapy. Csete et al. (2002) reported on the standardization of Sr-89, highlighting the precision and accuracy of the measurement techniques used (Csete et al., 2002). Additionally, Heckel and Vogl (2009) described a rapid method for determining Sr-89 activity concentrations, emphasizing the importance of timely and accurate analysis in environmental and nuclear samples (Heckel & Vogl, 2009).
Sr Isotopes in Ecological Research
Sr isotopes, including Sr-89, are used in ecological and palaeoecological research for biogeographical information. Crowley et al. (2017) discussed how Sr isotopes in various materials reflect local geology, providing valuable insights into regional ecological dynamics (Crowley et al., 2017).
Eigenschaften
CAS-Nummer |
145361-94-0 |
|---|---|
Produktname |
Strontium cation Sr-89 |
Molekularformel |
Sr+2 |
Molekulargewicht |
88.907451 g/mol |
IUPAC-Name |
strontium-89(2+) |
InChI |
InChI=1S/Sr/q+2/i1+1 |
InChI-Schlüssel |
PWYYWQHXAPXYMF-OUBTZVSYSA-N |
Isomerische SMILES |
[89Sr+2] |
SMILES |
[Sr+2] |
Kanonische SMILES |
[Sr+2] |
Synonyme |
89Sr radioisotope Sr-89 radioisotope Strontium-89 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



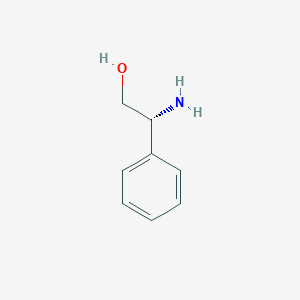
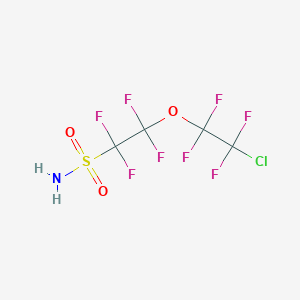
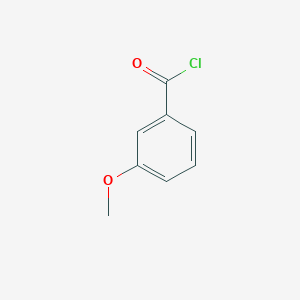
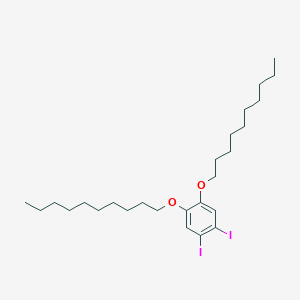
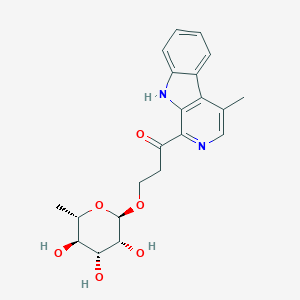
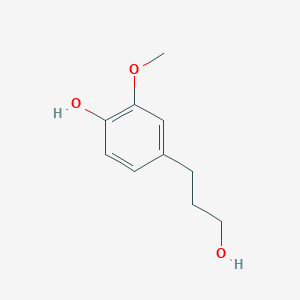
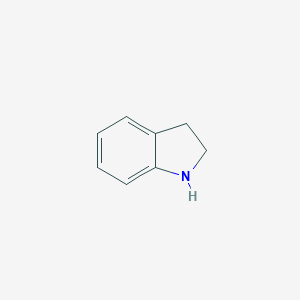
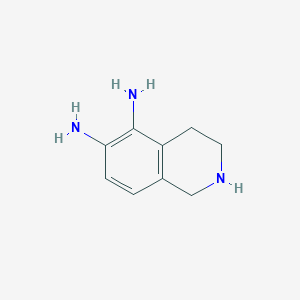
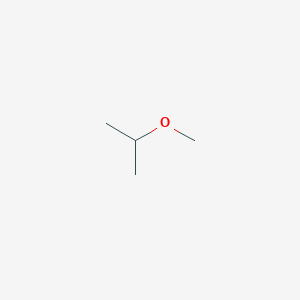
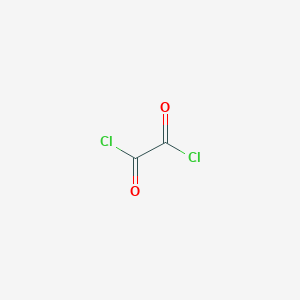
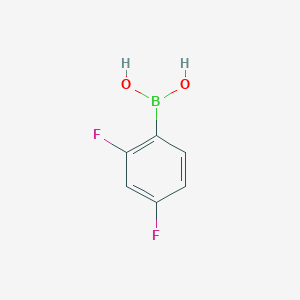
![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)